3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine
Description
Contextualization within Pyrazole (B372694) and Alkene-Amine Chemistry
The chemical identity of 3-(1-methylpyrazol-4-yl)prop-2-en-1-amine is rooted in its two primary functional groups: the 1-methylpyrazole (B151067) ring and the prop-2-en-1-amine (allylamine) side chain. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in a variety of commercial drugs with activities ranging from anti-inflammatory to anticancer. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. mdpi.com
The alkene-amine, or allylamine (B125299), portion of the molecule is a versatile functional group in organic synthesis. The double bond and the amine group can both participate in a wide range of chemical reactions, making it a valuable building block for more complex molecules. The reactivity of this group allows for its use in the construction of larger, fused heterocyclic systems. For instance, primary allylamines are known to be precursors in the synthesis of pyrazolo[4,3-b]pyridines through intramolecular cross-coupling reactions. rsc.org
A plausible synthetic precursor to this compound is 1-methyl-1H-pyrazole-4-carbaldehyde. nih.govchemicalbook.com This aldehyde can undergo various condensation reactions to form the propene chain, followed by amination to yield the final product. The properties of this key starting material are well-documented.
Table 1: Properties of 1-Methyl-1H-pyrazole-4-carbaldehyde
| Property | Value |
|---|---|
| IUPAC Name | 1-methylpyrazole-4-carbaldehyde |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| CAS Number | 25016-11-9 |
| Appearance | Not specified, likely a solid or liquid |
Data sourced from PubChem CID 573117 nih.gov
Research Rationale and Scope of Investigation for this compound
The rationale for investigating this compound stems from the established importance of pyrazole-containing compounds in drug discovery and the synthetic utility of the allylamine group. The combination of these two moieties in a single molecule suggests several potential avenues of research.
The primary amine group provides a site for further functionalization, allowing for the synthesis of a library of derivatives. These derivatives could be screened for biological activity against various targets. The pyrazole ring itself is a known pharmacophore, and its combination with a flexible allylamine linker could allow for optimal positioning within a protein's binding site.
The scope of investigation for this compound would likely include its synthesis and characterization, followed by an exploration of its reactivity. For example, the double bond could be a site for addition reactions, while the amine could undergo acylation or alkylation. Furthermore, the potential for this molecule to act as a ligand for metal complexes could be explored, given the coordinating ability of the pyrazole and amine nitrogens. This could have applications in catalysis or materials science. mdpi.com The potential for this compound to serve as a building block for more complex heterocyclic systems, such as pyrazolopyridines, is also a significant area of interest for synthetic chemists. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUZHITXUBOTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1 Methylpyrazol 4 Yl Prop 2 En 1 Amine
Retrosynthetic Analysis and Key Disconnections of 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine
A retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection is at the C-C double bond, leading to two main synthetic precursors: 1-methyl-1H-pyrazole-4-carbaldehyde and a suitable two-carbon synthon for the amine-containing portion. Another significant disconnection is at the C-N bond of the allylic amine, which points towards the introduction of the amine group in a later synthetic step.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
First Disconnection (C-N bond): This suggests the formation of the amine from a corresponding electrophile, such as an allylic halide or an α,β-unsaturated aldehyde.
Second Disconnection (C=C bond): This points to olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, starting from 1-methyl-1H-pyrazole-4-carbaldehyde.
Third Disconnection (Pyrazole Ring): This breaks down the pyrazole (B372694) ring into simpler acyclic precursors, which can be constructed through cyclization reactions.
This analysis provides a strategic roadmap for the forward synthesis of the target molecule.
Multistep Synthetic Routes and Strategies for this compound
Based on the retrosynthetic analysis, several multistep synthetic routes can be devised. These routes primarily differ in the sequence of forming the alkene and incorporating the amine group.
Alkene Formation Pathways to this compound
The formation of the prop-2-enyl side chain is a critical step. A common and effective method is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction: This involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a phosphorus ylide.
Horner-Wadsworth-Emmons Reaction: This is often preferred for its ability to selectively form the (E)-alkene and the ease of removing the phosphate (B84403) byproduct.
An alternative approach involves a Heck reaction, coupling a halo-pyrazole with an appropriate alkene.
| Reaction | Starting Materials | Reagents | Key Features |
| Wittig Reaction | 1-methyl-1H-pyrazole-4-carbaldehyde, (2-aminoethyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Can form both E and Z isomers. |
| Horner-Wadsworth-Emmons | 1-methyl-1H-pyrazole-4-carbaldehyde, Diethyl (2-aminoethyl)phosphonate | Base (e.g., NaH) | Generally provides the E-isomer with high selectivity. |
| Heck Reaction | 4-bromo-1-methyl-1H-pyrazole, Allylamine (B125299) | Palladium catalyst, Base | Direct C-C bond formation. |
Amine Group Incorporation Methods in this compound Synthesis
The introduction of the primary amine group can be achieved at various stages of the synthesis.
Reductive Amination: A one-pot reductive amination can be employed starting from an aldehyde. mdpi.com This involves the in-situ formation of an imine followed by reduction. mdpi.com
From an Allylic Halide: An allylic halide can be synthesized from the corresponding alcohol and then converted to the amine via nucleophilic substitution, for example, using the Gabriel synthesis to avoid over-alkylation.
From a Nitrile: A Wittig or HWE reaction with a cyanomethylphosphonate would yield an unsaturated nitrile, which can then be reduced to the primary amine.
| Method | Intermediate | Reagents | Advantages |
| Reductive Amination | 3-(1-Methylpyrazol-4-yl)propenal | Ammonia, Reducing agent (e.g., NaBH3CN) | One-pot procedure. mdpi.com |
| Gabriel Synthesis | 3-(1-Methylpyrazol-4-yl)prop-2-en-1-yl bromide | Potassium phthalimide, then hydrazine | Clean formation of primary amine. |
| Nitrile Reduction | 3-(1-Methylpyrazol-4-yl)prop-2-enenitrile | Reducing agent (e.g., LiAlH4) | Utilizes a stable nitrile intermediate. |
Pyrazole Ring Functionalization Approaches for this compound Precursors
The synthesis of the key precursor, 1-methyl-1H-pyrazole-4-carbaldehyde, is crucial. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov
One common method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. Subsequent N-methylation and functionalization at the 4-position are then required.
Alternatively, functionalization of a pre-formed 1-methyl-1H-pyrazole can be achieved. For example, a Vilsmeier-Haack reaction on 1-methyl-1H-pyrazole can introduce the formyl group at the 4-position.
Catalyst Systems and Reaction Conditions in this compound Synthesis
The choice of catalysts and reaction conditions is pivotal for an efficient synthesis.
Palladium Catalysts: For Heck or Suzuki coupling reactions to form the C4-substituted pyrazole, palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands are commonly used.
Phase-Transfer Catalysts: In Wittig reactions, a phase-transfer catalyst can be beneficial for reactions involving solid-liquid or liquid-liquid interfaces.
Acid/Base Catalysis: Many steps, such as the formation of imines in reductive amination or the HWE reaction, require careful control of pH with acid or base catalysts.
The use of alum (KAl(SO₄)₂·12H₂O), an inexpensive, reusable, and non-toxic catalyst, has been reported for the synthesis of other pyrazole derivatives and represents a greener alternative. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, a direct C-H activation and amination would have a higher atom economy than a multi-step sequence involving protecting groups.
Use of Safer Solvents and Reagents: Whenever possible, less hazardous solvents and reagents should be used. For example, using water as a solvent where feasible or replacing toxic reagents with safer alternatives.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts like alum are efficient and environmentally friendly. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. One-pot reactions, such as the reductive amination described, also contribute to energy and resource efficiency. mdpi.com
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and generate waste. acs.org
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advances in Flow Chemistry for this compound Production
There is no specific information available in the current scientific literature regarding the application of flow chemistry for the production of this compound.
Flow chemistry has been increasingly utilized for the synthesis of various heterocyclic compounds, including some pyrazole derivatives, due to its advantages in terms of safety, efficiency, and scalability. mdpi.com These continuous-flow processes can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.com
In a hypothetical flow synthesis of this compound, one could envision a modular setup where each reaction step is performed in a dedicated reactor. For instance, the formation of a pyrazole precursor could be achieved in one module, followed by its reaction in a subsequent module to introduce the side chain, and finally, a reduction step in a third module. Such a process could potentially be automated for continuous production. However, this remains a theoretical application as no published research has demonstrated this for the target compound.
Reactivity Profiles and Mechanistic Investigations of 3 1 Methylpyrazol 4 Yl Prop 2 En 1 Amine
Electrophilic and Nucleophilic Reactions of the Alkene Moiety in 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine
The prop-2-en-1-amine skeleton of this compound features a carbon-carbon double bond that is susceptible to both electrophilic and nucleophilic attack. The electronic nature of the pyrazole (B372694) substituent influences the reactivity of this alkene.
Addition Reactions to the Prop-2-en-1-amine Skeleton
The alkene moiety in this compound can undergo addition reactions. Due to the conjugation with the pyrazole ring, the β-carbon of the double bond is electron-deficient, making it susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. mit.eduraineslab.comnih.govnih.govmasterorganicchemistry.com Nucleophiles such as amines, thiols, and enolates can add to this position. masterorganicchemistry.com
For instance, the reaction with a generic nucleophile (Nu⁻) would proceed via attack at the β-carbon, leading to a resonance-stabilized intermediate that is subsequently protonated.
Table 1: Examples of Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | Diethylamine | 3-(Diethylamino)-3-(1-methylpyrazol-4-yl)propan-1-amine |
| Thiol | Thiophenol | 3-(1-Methylpyrazol-4-yl)-3-(phenylthio)propan-1-amine |
Electrophilic addition to the alkene is also possible, although less common for α,β-unsaturated systems unless the electrophile is highly reactive.
Cycloaddition Reactions Involving this compound
The alkene in this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com The reactivity in these [4+2] cycloadditions is influenced by the electronic properties of the pyrazole ring. Electron-withdrawing substituents on the pyrazole would enhance the dienophilic character of the alkene. Conversely, some 4H-pyrazoles can themselves act as dienes in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups at the 4-position of the pyrazole ring. mit.eduraineslab.comnih.govacs.org
Table 2: Potential Diels-Alder Reaction with this compound as a Dienophile
| Diene | Product Type |
|---|---|
| Cyclopentadiene | A bicyclic adduct |
Reactions Involving the Amine Functionality of this compound
The primary amine group is a key reactive center in the molecule, readily undergoing acylation, alkylation, and condensation reactions.
Acylation and Alkylation Studies of the Amine
The primary amine of this compound is nucleophilic and can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. researchgate.netyoutube.comchemguide.co.uklibretexts.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk
Similarly, N-alkylation can be achieved by reacting the amine with alkyl halides. youtube.comrsc.org This reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Selective mono-alkylation can be challenging and may require specific reaction conditions or protecting group strategies. rsc.org
Table 3: Representative Acylation and Alkylation Reactions
| Reagent | Product | Reaction Type |
|---|---|---|
| Acetyl chloride | N-(3-(1-Methylpyrazol-4-yl)allyl)acetamide | Acylation |
Condensation and Imine Formation from this compound
The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.netyoutube.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. libretexts.org The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the product. youtube.com
Table 4: Imine Formation with Carbonyl Compounds
| Carbonyl Compound | Product (Imine) |
|---|---|
| Benzaldehyde | N-(Benzylidene)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine |
Reactivity of the 1-Methylpyrazol-4-yl Moiety in this compound
The 1-methylpyrazole (B151067) ring is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. For a 1,4-disubstituted pyrazole, further substitution is less common, but if it occurs, it would likely be at the C3 or C5 positions. The reactivity of the ring is influenced by the electron-donating or -withdrawing nature of the substituents. The allylamine (B125299) group at the C4 position will influence the electron density of the pyrazole ring. Generally, pyrazoles are susceptible to electrophilic attack at the C4 position when it is unsubstituted. quora.com
Studies on related pyrazole systems have shown that direct functionalization at the C4 position is possible through various methods, including thiocyanation and selenocyanation. beilstein-journals.org Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are also known for pyrazole rings, though the conditions required can vary significantly depending on the substituents present. masterorganicchemistry.com
Table 5: Potential Reactions of the Pyrazole Ring
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide | 3-Bromo-1-methyl-4-(3-aminoprop-1-en-1-yl)pyrazole |
Electrophilic Aromatic Substitution on the Pyrazole Ring
No studies detailing the electrophilic aromatic substitution reactions specifically on the pyrazole ring of this compound have been reported. While it is generally established that electrophilic substitution on 1-substituted pyrazoles preferentially occurs at the C4 position, there is no specific experimental evidence (e.g., nitration, halogenation, or acylation) to confirm this behavior for the title compound or to provide reaction conditions and yields. researchgate.net
Metalation and Cross-Coupling Reactions at the Pyrazole Core
There is no available literature describing the metalation (e.g., lithiation) or subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) at the pyrazole core of this compound. Research on other pyrazole derivatives has shown the utility of such reactions in functionalizing the pyrazole ring, but these methods have not been applied to or reported for this specific molecule.
Reaction Mechanism Elucidation for Transformations of this compound
Consistent with the absence of reactivity data, there are no publications dedicated to elucidating the reaction mechanisms of any transformations involving this compound.
Spectroscopic and Kinetic Analyses of Reaction Pathways
No spectroscopic (e.g., in-situ NMR, IR) or kinetic studies have been published that would provide insight into the reaction pathways, intermediates, or transition states for reactions involving this compound.
Isotope Labeling Studies in this compound Reactions
There are no reports of isotope labeling experiments having been conducted on this compound to probe its reaction mechanisms.
Theoretical and Computational Investigations of 3 1 Methylpyrazol 4 Yl Prop 2 En 1 Amine
Electronic Structure and Bonding Analysis of 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine
A comprehensive analysis of the electronic structure and bonding would provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. malayajournal.org
For this compound, a computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. It would be anticipated that the HOMO would be located primarily on the electron-rich regions of the molecule, such as the amine group and the pyrazole (B372694) ring, indicating these are likely sites for electrophilic attack. The LUMO would be expected to be distributed over the π-system of the propene chain and the pyrazole ring, highlighting potential sites for nucleophilic attack.
A hypothetical data table for the FMO analysis of this compound, derived from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), would resemble the following:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
Analysis of the charge distribution and the molecular electrostatic potential (MEP) would reveal the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
In this compound, the nitrogen atoms of the pyrazole ring and the amine group would be expected to be regions of negative electrostatic potential (typically colored red or yellow in MEP maps), indicating their nucleophilic character. The hydrogen atom of the amine group and potentially some protons on the pyrazole ring would exhibit positive electrostatic potential (colored blue), signifying their electrophilic nature.
Conformational Analysis and Rotational Barriers in this compound
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of the molecule. This involves identifying the most stable conformers and calculating the energy barriers for rotation around the single bonds. For the title compound, key rotational barriers would be associated with the C-C single bond connecting the pyrazole ring to the propene chain and the C-N bond of the amine group.
Computational methods would be used to perform a systematic scan of the potential energy surface by rotating these bonds. The resulting energy profile would reveal the low-energy conformers and the transition states connecting them. This information is critical for understanding how the molecule might interact with biological targets or other reactants.
Reaction Pathway Modeling and Transition State Characterization for this compound Transformations
Modeling reaction pathways and characterizing transition states are fundamental to understanding the mechanisms of chemical reactions involving this compound.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and modeling reaction mechanisms. nih.gov For a hypothetical reaction involving this compound, DFT calculations could be employed to map out the entire reaction pathway. This would involve optimizing the geometries of the reactants, products, any intermediates, and the transition states that connect them.
The activation energy for a given reaction step can be calculated from the energy difference between the reactants and the transition state. This allows for the determination of the reaction kinetics and the most likely reaction mechanism.
Ab Initio Calculations for Energy Profiles
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energy profiles for chemical reactions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energies of stationary points on the potential energy surface obtained from DFT calculations. This would provide a more accurate picture of the reaction thermodynamics and kinetics.
Solvent Effects on the Reactivity of this compound
The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. Solvents can affect reaction rates and, in some cases, even alter the course of a reaction by stabilizing or destabilizing reactants, products, or transition states to varying degrees. For a molecule like this compound, which possesses both a heterocyclic pyrazole ring and a reactive allylamine (B125299) side chain, solvent effects are expected to play a crucial role in its chemical transformations.
Implicit Solvation Models in Computational Chemistry
A common approach to modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netwikipedia.orgnih.gov These models treat the solvent as a continuous medium with specific properties like dielectric constant, rather than modeling individual solvent molecules. This approach offers a good balance between computational cost and accuracy for many applications. joaquinbarroso.com The free energy of solvation calculated by these models helps in understanding how a solvent might impact the thermodynamics and kinetics of a reaction.
The total free energy of a molecule in solution (Gsol) is typically calculated as the sum of its gas-phase energy and the free energy of solvation (ΔGsolv). The solvation energy itself is composed of several terms, including electrostatic contributions (interactions between the solute's charge distribution and the solvent's dielectric field) and non-electrostatic contributions (such as cavitation, dispersion, and repulsion). wikipedia.org
Influence of Solvent Polarity
The polarity of the solvent is a key factor influencing the reactivity of polar molecules like this compound. The presence of nitrogen atoms in the pyrazole ring and the amine group, along with the π-system of the double bond, results in a significant dipole moment.
In general, polar solvents are expected to stabilize charged or highly polar species. For reactions where the transition state is more polar than the reactants, an increase in solvent polarity would lead to a greater stabilization of the transition state, thus lowering the activation energy and accelerating the reaction rate. Conversely, if the reactants are more polar than the transition state, a more polar solvent would slow down the reaction.
For instance, in a potential N-alkylation reaction of the pyrazole ring, the transition state would likely involve charge separation, making it more polar than the neutral reactants. Computational studies on similar pyrazole derivatives have shown that polar solvents can significantly influence the energy barriers of such reactions. researchgate.net
Illustrative Data on Solvation Energies
The following table provides hypothetical solvation free energies (ΔGsolv) for this compound in different solvents, as might be predicted by a model like SMD. These values illustrate the general trend of increased stabilization in more polar solvents.
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) |
|---|---|---|
| Hexane | 1.88 | -2.5 |
| Chloroform | 4.81 | -5.8 |
| Tetrahydrofuran (THF) | 7.58 | -6.5 |
| Acetonitrile | 37.5 | -8.2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -8.9 |
| Water | 80.1 | -9.5 |
Role of Protic vs. Aprotic Solvents
Beyond polarity, the ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) can also be critical. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the primary amine group of this compound.
This hydrogen bonding can have several consequences:
Stabilization of Ground State: Hydrogen bonding to the lone pairs of the nitrogen atoms can stabilize the ground state of the molecule.
Influence on Nucleophilicity: The nucleophilicity of the amine group could be modulated. In some cases, hydrogen bonding by the solvent can decrease the availability of the lone pair, thereby reducing its nucleophilicity.
Proton Transfer Reactions: In reactions involving proton transfer, protic solvents can actively participate in the mechanism, for example, by forming a hydrogen-bonded bridge in the transition state.
For reactions where the amine group acts as a nucleophile, an aprotic polar solvent (like DMSO or acetonitrile) might be preferred over a protic one to avoid excessive stabilization and "caging" of the nucleophile.
Hypothetical Reaction Profile in Different Solvents
To illustrate the potential impact of solvents, consider a hypothetical reaction of this compound. The table below presents a hypothetical change in the activation energy (ΔG‡) for a reaction in solvents of varying polarity.
| Solvent | Solvent Type | Relative Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | - | 25.0 |
| Toluene | Non-polar | 23.5 |
| Dichloromethane | Polar Aprotic | 21.0 |
| Methanol | Polar Protic | 20.2 |
| Water | Polar Protic | 19.5 |
This hypothetical data suggests that the reaction is favored in more polar solvents, indicating a transition state that is more polar than the reactants.
No Published Research Found for this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific published research on the chemical compound this compound. Consequently, an article detailing its derivatization and synthetic applications as per the provided outline cannot be generated at this time.
Extensive searches were conducted to locate studies on the functionalization of its amine nitrogen, modifications of its alkene backbone, substitutions on its pyrazole ring, or its use as a building block in the synthesis of more complex molecules. However, these inquiries did not yield any specific data, research findings, or synthetic protocols for the requested compound.
While general information on the synthesis and modification of other pyrazole-containing compounds is available, there is no specific mention of this compound in the context of the requested detailed analysis. The creation of a scientifically accurate and informative article requires a foundation of existing research, which appears to be absent for this particular molecule.
Therefore, the sections and subsections of the requested article, including the design of novel derivatives, its incorporation into heterocyclic systems, and its role in natural product synthesis, cannot be addressed due to the lack of available scientific information.
Derivatization and Synthetic Applications of 3 1 Methylpyrazol 4 Yl Prop 2 En 1 Amine
Applications in Catalysis and Ligand Design
3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine as a Chiral Ligand Precursor
There is no available scientific data on the use of this compound as a precursor for the synthesis of chiral ligands. The development of chiral ligands is a significant area of research in asymmetric catalysis, aiming to create catalysts that can selectively produce one enantiomer of a chiral product. Typically, this involves the use of starting materials with existing stereocenters or those that can be readily resolved or derivatized to introduce chirality. The lack of literature on this specific compound indicates that its potential as a building block for chiral ligands has not been investigated.
Metal Complexation Studies with this compound
Similarly, a search of chemical databases and research articles reveals no studies on the metal complexation of this compound. Such studies are fundamental to understanding the coordination properties of a ligand, including its binding modes, the stability of the resulting metal complexes, and their structural and electronic properties. This foundational knowledge is crucial for the rational design of new catalysts and functional materials. The absence of such studies for this compound means that its capacity to act as a ligand towards various metal centers remains unknown.
Future Directions and Emerging Research Avenues for 3 1 Methylpyrazol 4 Yl Prop 2 En 1 Amine
Exploration of Novel Synthetic Methodologies
The synthesis of 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine can be approached through various innovative strategies, moving beyond classical methods to enhance efficiency, selectivity, and sustainability. Future research could focus on the development of one-pot multicomponent reactions, leveraging flow chemistry, and employing novel catalytic systems.
A plausible synthetic route could commence with the formylation of 1-methylpyrazole (B151067), a common starting material in pyrazole (B372694) chemistry. mdpi.com The resulting 1-methyl-1H-pyrazole-4-carbaldehyde would then undergo a condensation reaction to introduce the propenal side chain. Subsequent reductive amination would yield the target primary amine.
Future synthetic explorations could include:
Multicomponent Reactions: Designing a one-pot reaction that combines 1-methylhydrazine, a suitable three-carbon electrophile with a masked amine functionality, and a carbonyl source could provide a direct route to the target compound, minimizing intermediate isolation steps. mdpi.com
Flow Chemistry: Continuous-flow processes can offer improved safety, scalability, and reaction control. mdpi.com A flow-based synthesis could involve the in-situ generation of a reactive intermediate from 1-methylpyrazole, which is then immediately reacted with an amine-containing reagent. mdpi.com
Catalytic Innovations: The use of transition-metal catalysts, such as those based on copper or ruthenium, could enable novel C-C and C-N bond formations under milder conditions. organic-chemistry.org For instance, a direct coupling of a 4-halo-1-methylpyrazole with a suitable allylic amine derivative could be explored.
| Potential Synthetic Strategy | Key Intermediates/Reagents | Anticipated Advantages |
| Modified Knorr-Type Synthesis | 1-Methylhydrazine, β-ketoaldehyde equivalent with protected amine | Convergent, potential for diversity |
| Wittig or Horner-Wadsworth-Emmons | 1-Methyl-1H-pyrazole-4-carbaldehyde, ylide with protected amine | Good control over alkene geometry |
| Direct C-H Functionalization | 1-Methylpyrazole, allylic amine with an activating group | Atom-economical, reduced pre-functionalization |
This table is generated based on established pyrazole synthesis methodologies and adapted for the specific target compound.
Advanced Mechanistic Insights and Computational Refinements
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Advanced computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, transition states, and reaction pathways. nih.gov
Future research in this area could focus on:
Transition State Analysis: Computational modeling can be employed to elucidate the transition state geometries and activation energies for key steps, such as the initial C-C bond formation and the final amination. This can help in selecting optimal catalysts and reaction conditions.
Regioselectivity Studies: In syntheses starting from precursors where multiple reaction sites are available, DFT calculations can predict the most likely site of functionalization on the pyrazole ring, ensuring the desired 4-substituted isomer is obtained. nih.gov
Solvent and Catalyst Effects: Computational models can simulate the influence of different solvents and catalysts on the reaction kinetics and thermodynamics, guiding the experimental setup for improved yields and purities.
| Mechanistic Aspect | Computational Tool | Potential Insights |
| Reaction Pathway Energetics | Density Functional Theory (DFT) | Identification of rate-determining steps and thermodynamic favorability. |
| Spectroscopic Correlation | Time-Dependent DFT (TD-DFT) | Prediction of NMR and IR spectra to aid in structural confirmation. nih.gov |
| Non-Covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM) | Understanding the role of weak interactions in directing reaction outcomes. |
This table outlines how computational tools can be applied to gain mechanistic insights into the synthesis of the target compound.
Development of Innovative Derivatization Strategies
The functional groups present in this compound—the primary amine and the pyrazole ring—offer multiple handles for derivatization, leading to a wide array of novel compounds with potentially interesting properties.
Future derivatization strategies could explore:
N-Functionalization: The primary amine can be readily converted into a variety of functional groups, including amides, sulfonamides, carbamates, and ureas, by reaction with corresponding acyl chlorides, sulfonyl chlorides, isocyanates, and chloroformates. nih.gov
Pyrazole Ring Substitution: While the 4-position is occupied, electrophilic aromatic substitution reactions could potentially occur at other positions on the pyrazole ring, depending on the directing effects of the existing substituents. nih.gov
Modification of the Allylic System: The double bond in the propene linker could be a site for reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to saturated or further functionalized linkers.
| Derivative Class | Derivatizing Reagent | Resulting Functional Group |
| Amides | Acetyl chloride, Benzoyl chloride | N-acetyl, N-benzoyl |
| Sulfonamides | p-Toluenesulfonyl chloride | N-tosyl |
| Ureas | Phenyl isocyanate | N-phenylurea |
| Carbamates | Benzyl chloroformate | N-carbobenzyloxy (Cbz) |
This table provides examples of potential derivatives that could be synthesized from this compound.
Q & A
What are the standard synthetic routes for 3-(1-Methylpyrazol-4-yl)prop-2-en-1-amine, and how can reaction conditions be optimized to improve yield?
Basic : The compound is typically synthesized via condensation reactions. For example, propenones can react with hydrazine derivatives under acidic conditions to form pyrazole intermediates, followed by functionalization of the prop-2-en-1-amine moiety. Key steps include refluxing in ethanol or DMF and purification via column chromatography .
Advanced : Optimization may involve adjusting solvent polarity, catalyst selection (e.g., cesium carbonate for deprotonation ), or microwave-assisted synthesis to reduce side products. Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation. For example, copper(I) bromide catalysis in DMSO at 35°C improved coupling efficiency in analogous pyrazole syntheses .
How can structural discrepancies between spectroscopic data and crystallographic models be resolved?
Basic : Confirm assignments using complementary techniques:
- NMR : Compare and chemical shifts with DFT-predicted values.
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF).
Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using anisotropic displacement parameters and twin-law corrections) resolves ambiguities in stereochemistry . For example, a hydroxyethyl-substituted pyrazole derivative showed bond-length mismatches between NMR and initial XRD models; refinement with SHELXL resolved these by accounting for thermal motion .
What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in pharmacological studies?
Basic : Screen analogs for bioactivity (e.g., analgesic or anti-inflammatory assays in murine models) and correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with potency .
Advanced : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like COX-2. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For instance, methyl substitutions at the pyrazole N1 position in analogs showed enhanced hydrophobic interactions in docking studies .
How should researchers address contradictions in biological activity data across different assay platforms?
Basic : Validate assays using positive controls (e.g., indomethacin for COX inhibition) and ensure consistent cell lines/pH conditions.
Advanced : Perform meta-analysis using Bayesian statistics to weigh data quality (e.g., pIC variability in enzyme vs. cell-based assays). For example, discrepancies in IC values for pyrazole derivatives may arise from off-target effects in whole-cell assays; siRNA knockdown of suspected off-targets can clarify mechanisms .
What advanced techniques are used to characterize polymorphic forms of this compound?
Basic : Identify polymorphs via melting point analysis and FTIR to detect hydrogen-bonding variations.
Advanced : Use synchrotron PXRD to distinguish subtle lattice differences. Differential scanning calorimetry (DSC) can quantify thermodynamic stability, while solid-state NMR (ssNMR) resolves conformational polymorphism. A patent highlighted polymorph-specific bioactivity differences, resolved via Rietveld refinement of PXRD data .
What computational methods are suitable for modeling the electronic structure of this compound?
Basic : Perform geometry optimization and electrostatic potential mapping using Gaussian at the B3LYP/6-31G(d) level.
Advanced : Combine DFT with time-dependent DFT (TD-DFT) to predict UV-Vis spectra and compare with experimental data. For a pyridylpyrazole analog, DFT calculations at the M06-2X/def2-TZVP level accurately reproduced X-ray bond angles and frontier molecular orbitals .
How can researchers mitigate safety risks during synthesis and handling?
Basic : Follow OSHA guidelines for fume hood use and personal protective equipment (PPE). Monitor reactive intermediates (e.g., iodinated precursors) with real-time gas sensors.
Advanced : Use in-situ Raman spectroscopy to detect hazardous byproducts (e.g., HCN in cyano-containing reactions). Safety data sheets for related pyrazole amines recommend neutralization protocols for acidic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
